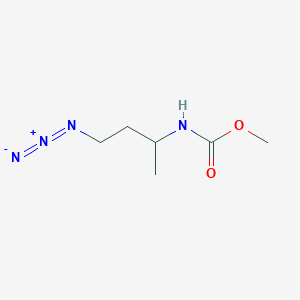
methyl N-(4-azidobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-azidobutan-2-yl)carbamate, also known as Methyl 4-azido-2-(carbamoyloxy)butanoate (MACB), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MACB is a carbamate derivative that contains an azide functional group, which makes it a valuable tool for bioconjugation and click chemistry.
Wirkmechanismus
The mechanism of action of MACB is based on the azide functional group, which is highly reactive towards alkynes and other strained alkenes. When MACB is added to a reaction mixture containing an alkyne, it undergoes a cycloaddition reaction known as the Huisgen reaction or click reaction. This reaction is highly specific and does not require any catalysts or harsh reaction conditions.
Biochemische Und Physiologische Effekte
MACB has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. MACB can be used in vitro and in vivo for labeling biomolecules and studying their interactions and functions.
Vorteile Und Einschränkungen Für Laborexperimente
MACB has several advantages for lab experiments. It is easy to synthesize and can be used for bioconjugation and click chemistry without the need for catalysts or harsh reaction conditions. MACB is also relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. However, MACB has some limitations, such as its limited solubility in water, which can affect its use in certain applications.
Zukünftige Richtungen
MACB has several potential future directions for its use in scientific research. One area of interest is in the development of novel biomaterials and drug delivery systems. MACB can be used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and imaging. MACB can also be used to develop new biosensors and diagnostic tools for detecting biomolecules and disease markers. Furthermore, MACB can be used to study protein-protein interactions and other biological processes in vitro and in vivo. Overall, MACB is a valuable tool for scientific research and has significant potential for future applications.
Synthesemethoden
The synthesis of MACB involves the reaction of 4-azidobutan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybutyric acid to form MACB. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
MACB has several potential applications in scientific research. One of the most significant applications is in bioconjugation and click chemistry. MACB can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids, which can then be used for detection, imaging, and drug delivery. MACB can also be used to modify surfaces of nanoparticles and other materials for biomedical applications.
Eigenschaften
CAS-Nummer |
177489-84-8 |
|---|---|
Produktname |
methyl N-(4-azidobutan-2-yl)carbamate |
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
Kanonische SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
Synonyme |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




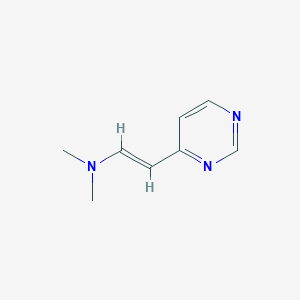


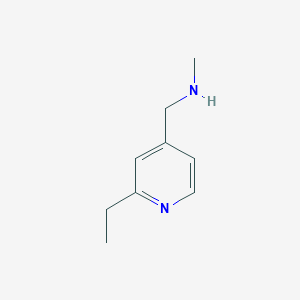
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

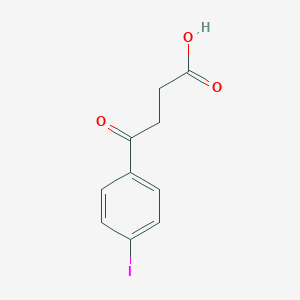

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

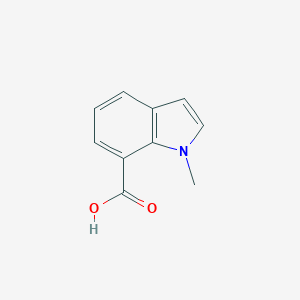

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)